molecular formula C17H14N4O3S2 B14169844 N-(6-methoxyquinolin-8-yl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 296886-74-3

N-(6-methoxyquinolin-8-yl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B14169844
CAS No.: 296886-74-3
M. Wt: 386.5 g/mol
InChI Key: JGPMWRONLKTODN-UHFFFAOYSA-N
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Description

N-(6-methoxyquinolin-8-yl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety, a benzothiadiazole core, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxyquinolin-8-yl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of 6-methoxyquinolin-8-amine, which is then reacted with 5-methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride under basic conditions to form the desired sulfonamide . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxyquinolin-8-yl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(6-methoxyquinolin-8-yl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its antimalarial and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-methoxyquinolin-8-yl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methoxyquinolin-8-yl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group, in particular, is crucial for its potential as an enzyme inhibitor and its ability to form stable complexes with various biomolecules.

Properties

CAS No.

296886-74-3

Molecular Formula

C17H14N4O3S2

Molecular Weight

386.5 g/mol

IUPAC Name

N-(6-methoxyquinolin-8-yl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C17H14N4O3S2/c1-10-5-6-13-16(20-25-19-13)17(10)26(22,23)21-14-9-12(24-2)8-11-4-3-7-18-15(11)14/h3-9,21H,1-2H3

InChI Key

JGPMWRONLKTODN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)NC3=C4C(=CC(=C3)OC)C=CC=N4

Origin of Product

United States

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